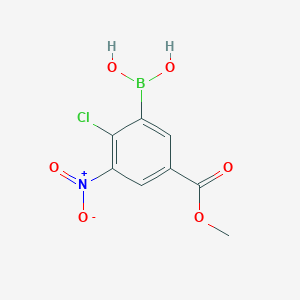
2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid” is a chemical compound with the molecular formula C8H8BClO4 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid” can be represented by the InChI code1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 . The molecular weight of the compound is 215.4 g/mol . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 215.4 g/mol .Scientific Research Applications
1. Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of related boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, was studied using steady-state fluorescence measurements. The study provides insights into quenching models and parameters like Stern-Volmer constant and quenching rate parameter, which could be relevant for compounds like 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid (H. S. Geethanjali, D. Nagaraja, & R. Melavanki, 2015).
2. Synthesis of Carbazomycin B
The synthesis process of carbazomycin B involves the use of related compounds, suggesting that similar boronic acid derivatives like 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid might be useful in the synthesis of complex organic molecules (D. Crich & Sochanchingwung Rumthao, 2004).
3. Synthesis of Benzothieno Chromenone Derivatives
A series of derivatives involving methoxy nitrobenzaldehyde, related to 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid, were synthesized, characterized, and tested for antibacterial activity. This suggests potential applications of the compound in synthesizing and analyzing derivatives with biological activities (F. Havaldar, S. Bhise, & S. Burudkar, 2004).
4. Methoxycarbonylation of Aryl- and Alkenylboron Compounds
Methoxycarbonylation, involving methoxycarbonyl functional groups, as found in the compound of interest, was performed with various functional groups. This indicates the versatility of such compounds in chemical reactions and synthesis (Yoshihiko Yamamoto, 2010).
5. Electrochemical Investigations
Electrochemical studies involving Schiff bases with methoxy and nitro groups, similar to those in 2-Chloro-5-(methoxycarbonyl)-3-nitrophenylboronic acid, demonstrated their potential as corrosion inhibitors. This suggests possible applications in materials science and corrosion prevention (Ghulamullah Khan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy. SGLT2 inhibitors work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine and reducing blood glucose levels.
Mode of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis. The boronic acid acts as a nucleophile, transferring an organic group to palladium, which then forms a new carbon-carbon bond with an electrophilic organic group.
properties
IUPAC Name |
(2-chloro-5-methoxycarbonyl-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO6/c1-17-8(12)4-2-5(9(13)14)7(10)6(3-4)11(15)16/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGPHGUTLDLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)
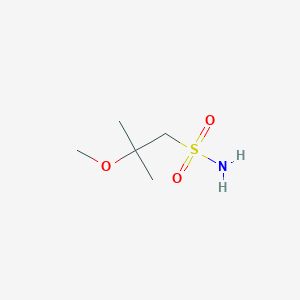

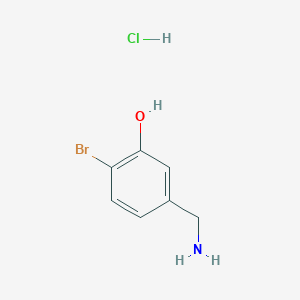


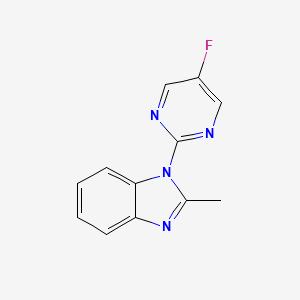
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)
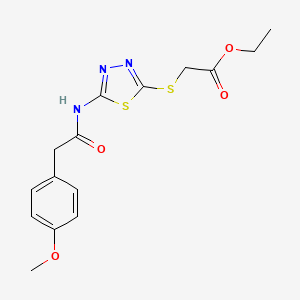
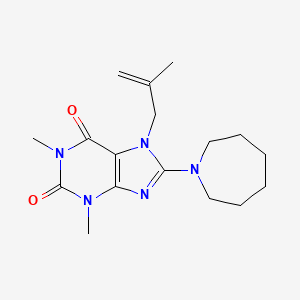
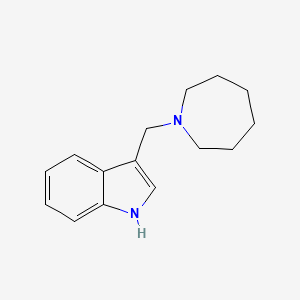

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)